molecular formula C18H19N3O4 B10980628 (3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B10980628
M. Wt: 341.4 g/mol
InChI Key: VZHMDKYSGHBCFR-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C18H19N3O4 It is characterized by the presence of a methoxyphenyl group and a nitrophenyl group connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHOXYPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy and nitro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O4/c1-25-17-4-2-3-14(13-17)18(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h2-8,13H,9-12H2,1H3

InChI Key

VZHMDKYSGHBCFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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